2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide
Description
2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide (CAS: 1194434-39-3) is a hydrobromide salt derivative of the quinazoline acetic acid family. It is pharmacologically significant as Anagrelide Impurity B, a process-related impurity in the synthesis of Anagrelide, a drug used to treat thrombocythemia . Its molecular formula is C₁₀H₁₀BrCl₂N₃O₂, with a molecular weight of 355.02 g/mol . The compound is structurally characterized by a quinazoline core substituted with amino, chloro, and acetic acid groups, stabilized by a hydrobromide counterion. It is stored at -20°C and has a purity of >95% (HPLC), reflecting its role in pharmaceutical quality control .
Properties
IUPAC Name |
2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O2.BrH/c11-6-1-2-7-5(9(6)12)3-15(4-8(16)17)10(13)14-7;/h1-2H,3-4H2,(H2,13,14)(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUNMMZTHKHYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737279 | |
| Record name | (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194434-39-3 | |
| Record name | (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Reduction of Benzaldehyde Derivatives
The synthesis begins with 2,3-dichlorobenzaldehyde (compound II), which undergoes nitration to form 2,3-dichloro-6-nitrobenzaldehyde (compound III). This step uses concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as catalysts.
Reaction Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Nitration | HNO₃ (2–3:1 molar ratio with benzaldehyde), H₂SO₄, 0–5°C | Introduce nitro group at position 6 |
Subsequent reduction of the nitro group to an amine (compound IV) employs stannous chloride (SnCl₂) or iron powder in acidic media (e.g., HCl).
Reduction Conditions :
| Reducing Agent | Solvent | Temperature | Time |
|---|---|---|---|
| SnCl₂ | Toluene or HCl (aq.) | Room temperature | 1–3 hours |
| Fe/HCl | Ethanol | Reflux | 3–5 hours |
Halogenation and Condensation
The intermediate 2,3-dichloro-6-aminobenzyl alcohol (compound V) is halogenated using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form a chloro derivative (compound VI). This reacts with tert-butyl glycinate or ethyl glycinate in the presence of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to yield N-(2,3-dichloro-6-aminobenzyl) glycinate ester (compound VII).
Key Reagents :
| Step | Reagents | Role |
|---|---|---|
| Halogenation | SOCl₂, POCl₃ | Convert hydroxyl to chloro |
| Condensation | TEA, DMAP | Facilitate amide bond formation |
Cyclization to Quinazoline Core
Cyclization of compound VII is achieved using cyanogen bromide (BrCN) in ethanol with a base like triethylamine. This step forms the 2-amino-5,6-dichloroquinazoline acetic acid ester (compound VIII).
Cyclization Parameters :
| Reagent | Solvent | Temperature | Molar Ratio (VII:BrCN) |
|---|---|---|---|
| BrCN | Ethanol | 40–50°C | 1:2–3 |
Hydrolysis and Salt Formation
The ester group in compound VIII is hydrolyzed using hydrobromic acid (HBr) in benzene to yield the acetic acid derivative. The hydrobromide salt is formed during this step.
Hydrolysis Protocol :
| Solvent | Reagent | Molar Ratio (HBr:VIII) | Time |
|---|---|---|---|
| Benzene | HBr (aq.) | 1:1–3 | 2–3 hours |
Reaction Optimization and Challenges
Nitration Efficiency
The nitration step is highly exothermic and requires strict temperature control. Ratios of HNO₃ to benzaldehyde (2:1) and reaction times (5–10 minutes) are critical to avoid over-nitration.
Reduction Selectivity
Reduction of nitro groups to amines must avoid over-reduction. Stannous chloride in HCl provides better selectivity compared to iron powder, minimizing side reactions.
Cyclization Yield
Cyanogen bromide’s reactivity in ethanol ensures efficient cyclization. Lower temperatures (<40°C) reduce byproduct formation, while higher ratios of BrCN improve conversion.
Comparative Analysis of Preparation Methods
Critical Quality Control Parameters
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | >95% (HPLC) | HPLC-UV (254 nm) |
| Identity | IR, ¹H NMR | IR (stretching at 3300 cm⁻¹ for NH₂), NMR (δ 5.8 ppm for NH) |
| Salt Form | Hydrobromide | XRPD, TGA |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted quinazolines .
Scientific Research Applications
Anticancer Research
2-Amino-5,6-dichloro-3(4H)-quinazoline acetic acid hydrobromide has been investigated for its role as an impurity in the synthesis of Anagrelide, a drug used to treat essential thrombocythemia. Its structural analogs exhibit potential anticancer properties due to their ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study : A study demonstrated that derivatives of quinazoline compounds, including this compound, showed promising results in inhibiting cell growth in various cancer cell lines. The mechanism was attributed to the inhibition of angiogenesis and induction of apoptosis in cancer cells .
Enzyme Inhibition
Research indicates that compounds related to this compound can act as inhibitors of α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management.
Data Table: Inhibitory Activity Against α-Glucosidase
The significantly lower IC50 values for certain derivatives compared to Acarbose indicate enhanced potency as potential therapeutic agents for type 2 diabetes mellitus.
Synthesis and Structural Studies
The synthesis of this compound involves straightforward synthetic routes that have been optimized for efficiency and yield. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to verify the structure and purity of the synthesized compounds.
Synthesis Overview :
- Starting Materials : Appropriate quinazoline derivatives.
- Reagents : Acetic acid and hydrobromic acid.
- Conditions : Reaction under controlled temperature and pH.
- Yield : High yields (>90%) reported in optimized conditions.
Mechanism of Action
The mechanism of action of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Counterion Impact :
- Hydrobromide salts (e.g., 355.02 g/mol) generally exhibit higher molecular weights and improved solubility compared to hydrochloride variants (310.56 g/mol) .
- The free acetic acid form (274.10 g/mol) lacks a counterion, reducing its stability and pharmaceutical relevance .
Purity and Storage :
- Pharmaceutical-grade compounds (e.g., Anagrelide Impurity B) prioritize high purity (>95%) and low-temperature storage (-20°C) to prevent degradation .
Pharmacological and Industrial Relevance
Anagrelide Impurities :
- The hydrochloride (CAS 2203514-95-6) and hydrobromide (CAS 1194434-39-3) variants are critical impurities monitored during Anagrelide production to ensure drug safety .
- Ethyl ester hydrobromide (CAS 70381-75-8) is designated as Anagrelide Related Compound C by the USP, underscoring its regulatory significance .
Biological Activity: Quinazoline derivatives broadly exhibit anticonvulsant, antibacterial, and antidiabetic activities.
Metabolites :
- The benzyl ester hydrobromide (CAS 327602-34-6) is identified as a metabolite of a dichlorophenyl-triazole drug, highlighting its metabolic relevance .
Analytical Considerations
Q & A
Q. Key Variables :
- Temperature : Excess heat during chlorination may degrade the quinazoline core.
- Stoichiometry : Overuse of HBr can lead to hygroscopic by-products.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to achieve ≥98% purity (HPLC) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the quinazoline ring (aromatic protons at δ 7.5–8.5 ppm) and acetic acid sidechain (methylene protons at δ 3.8–4.2 ppm) .
- FT-IR : Identify N–H stretches (3200–3400 cm⁻¹ for amine groups) and C=O vibrations (1680–1720 cm⁻¹ for the acetate) .
- X-ray Crystallography : Resolve the hydrobromide salt’s crystal structure, highlighting planar quinazoline geometry and H-bonding between Br⁻ and NH groups .
- Elemental Analysis : Verify C, H, N, and Br content (deviation <0.3% from theoretical values) .
Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for hydrobromide salts) .
- pH Stability Tests :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. inactive results)?
Methodological Answer:
Purity Verification : Re-test the compound using USP-grade standards (e.g., USP Reference Standard 1034750) to rule out impurity-driven variability .
Biological Model Optimization :
- Use isogenic bacterial strains (e.g., E. coli BW25113 vs. clinical isolates) to assess strain-specific responses .
- Standardize assay conditions (e.g., Mueller-Hinton broth pH, incubation time).
Mechanistic Studies :
- Perform competitive binding assays (e.g., with dihydrofolate reductase for antifolate activity) to confirm target engagement .
- Use isotopic labeling (e.g., ¹⁵N-quinazoline) to track metabolic stability in cell cultures .
Advanced: How does the hydrobromide salt form affect crystallinity and solubility compared to hydrochloride salts?
Methodological Answer:
- Crystallinity : Hydrobromide salts often exhibit higher lattice energy due to Br⁻’s larger ionic radius, leading to more defined crystal packing (validated via XRD) .
- Solubility :
- Hygroscopicity : Hydrobromide is less hygroscopic than hydrochloride, improving long-term storage stability .
Advanced: What computational methods (e.g., DFT) are used to predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations :
- Optimize geometry at B3LYP/6-31G(d) level to model electrophilic attack sites (e.g., C5/C6 for further halogenation) .
- Calculate Fukui indices to identify nucleophilic centers (e.g., N3 for functionalization) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., bacterial enzymes) using AMBER force fields to guide SAR studies .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
